molecular formula C9H13ClO B13516051 1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one

1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one

Cat. No.: B13516051
M. Wt: 172.65 g/mol
InChI Key: PFGJYEZCIUMUEG-UHFFFAOYSA-N
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Description

1-{Bicyclo[410]heptan-1-yl}-2-chloroethan-1-one is a chemical compound characterized by its unique bicyclic structureIts molecular formula is C9H13ClO, and it has a molecular weight of 172.7 g/mol .

Preparation Methods

The synthesis of 1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one can be achieved through several routes. One common method involves the reaction of 2-cyclohexen-1-one with trimethylsulfoxonium iodide, which results in the formation of the bicyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Addition Reactions: The bicyclic structure allows for addition reactions, particularly at the double bonds present in the structure.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one involves its interaction with specific molecular targets. The chlorine atom and the bicyclic structure play crucial roles in its reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

1-(1-bicyclo[4.1.0]heptanyl)-2-chloroethanone

InChI

InChI=1S/C9H13ClO/c10-6-8(11)9-4-2-1-3-7(9)5-9/h7H,1-6H2

InChI Key

PFGJYEZCIUMUEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC2C1)C(=O)CCl

Origin of Product

United States

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